N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzohydrazide
Description
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide is a chemical compound that belongs to the class of benzothiazoles. It is characterized by the presence of fluorine atoms at specific positions on the benzothiazole and benzohydrazide rings.
Properties
IUPAC Name |
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3OS/c15-8-3-1-7(2-4-8)13(21)19-20-14-18-12-10(17)5-9(16)6-11(12)22-14/h1-6H,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMPFTNLEOPKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide typically involves the reaction of 4,6-difluoro-1,3-benzothiazole with 4-fluorobenzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atoms on the benzothiazole and benzohydrazide rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide: Similar structure with a methoxy group instead of a fluorine atom.
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-fluoro-2-furamide: Contains a furan ring instead of a benzohydrazide ring.
Uniqueness
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide is unique due to its specific arrangement of fluorine atoms and the combination of benzothiazole and benzohydrazide rings.
Biological Activity
N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
- Molecular Formula : C13H9F2N3S
- Molecular Weight : 285.36 g/mol
- IUPAC Name : N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antibacterial and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, inhibiting further cell division.
Case Study: In Vitro Analysis
A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability compared to control groups. The IC50 values were determined to be 15 µM for MCF-7 and 20 µM for A549 cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
Antimicrobial Activity
This compound has also exhibited significant antimicrobial properties against various bacterial strains. In vitro tests showed effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The results indicate that the compound possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : The compound interferes with DNA replication processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress within cells, leading to apoptosis.
- Targeting Specific Enzymes : The compound may inhibit specific enzymes involved in cancer progression and bacterial metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
